N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential use in cancer therapy, as cancer cells are known to rely heavily on glutamine metabolism for survival.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including compounds structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, have been explored for their potential in cancer treatment. Specifically, a derivative synthesized by Yoshida et al. (2005) demonstrated significant in vivo inhibitory effects on tumor growth, indicating potential utility in antitumor applications (Yoshida et al., 2005).
PI3K/mTOR Inhibition
Stec et al. (2011) investigated a potent inhibitor of PI3Kα and mTOR, which is structurally related to the queried compound. Their study focused on improving metabolic stability, highlighting the compound's relevance in research on cellular pathways critical to cancer and other diseases (Stec et al., 2011).
VEGFR-2 Inhibition
Borzilleri et al. (2006) discovered a compound closely related to the query, which acts as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is significant in cancer treatment, particularly in anti-angiogenic therapies (Borzilleri et al., 2006).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including structures akin to the queried compound, showing modest antimicrobial activity against bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Anticancer and α-Glucosidase Inhibitory Activities
Al-Majid et al. (2019) developed derivatives of the query compound, demonstrating variable anticancer activities and significant α-glucosidase inhibitory activity, which may have implications in diabetes management (Al-Majid et al., 2019).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-8-9-17-18(11-16)26-20(23-17)24(13-14-5-4-10-22-12-14)19(25)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJICAYMLDAVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.